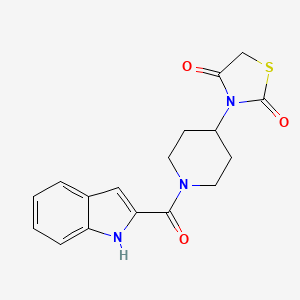
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of indole . Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of indole derivatives is confirmed by techniques such as 1H NMR and LCMS Spectroscopy . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Chemical Reactions Analysis
Indole derivatives have been synthesized for screening different pharmacological activities . The chemical reactions involved in the synthesis of these derivatives are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives have been explored for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole and piperidine structures in our compound of interest could potentially contribute to the development of new antiviral agents through inhibition of viral replication or assembly.
Anti-inflammatory and Analgesic Applications
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities . The compound may be investigated for its potential to reduce inflammation and pain, possibly offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a different side effect profile.
Anticancer Potential
Indole derivatives are known to possess anticancer activities. The structural complexity of the compound allows for interactions with various biological targets, which could be exploited in the design of novel anticancer drugs, aiming at specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
The indole ring is a common feature in many compounds with antimicrobial properties. Research into the antimicrobial efficacy of our compound could lead to new treatments for bacterial infections, especially against strains that have developed resistance to current antibiotics .
Biochemical Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. The compound could be studied for its potential to inhibit enzymes like aldose reductase, which is involved in diabetic complications, or aldehyde reductase, which plays a role in oxidative stress-related conditions .
Molecular Biology and Gene Expression
In molecular biology, compounds like the one could be used to modulate gene expression or as tools to study protein function. The indole and piperidine moieties might interact with DNA or RNA, influencing transcription or translation processes .
Pharmacological Research
Given the broad spectrum of biological activities associated with indole and piperidine derivatives, this compound could be a valuable tool in pharmacological research. It may serve as a lead compound for the development of new drugs or as a molecular scaffold for drug discovery .
Biotechnology Applications
The structural features of this compound make it a candidate for biotechnological applications, such as the development of biosensors or as a building block in the synthesis of complex molecules for various industrial purposes .
Mecanismo De Acción
Target of Action
The compound 3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, also known as 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific mode of action would depend on the target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound could potentially have a variety of effects depending on the target and the context.
Propiedades
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)12-5-7-19(8-6-12)16(22)14-9-11-3-1-2-4-13(11)18-14/h1-4,9,12,18H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHZPZSVZOHTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)
![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
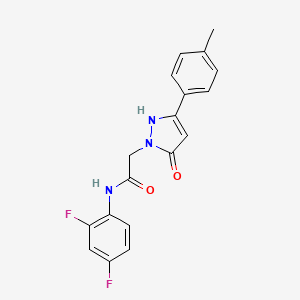
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)
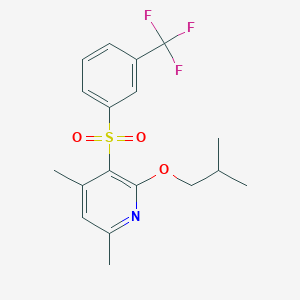
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)
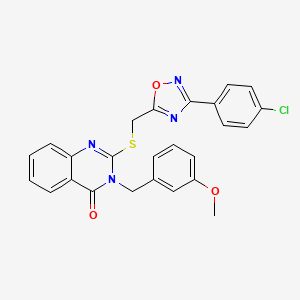
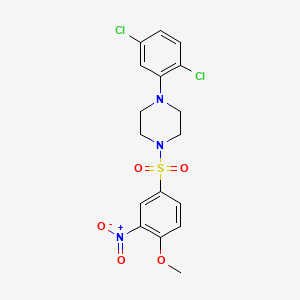
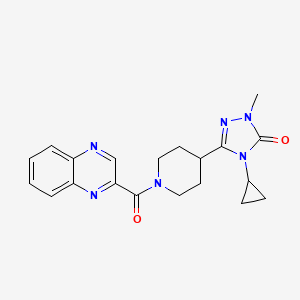
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
